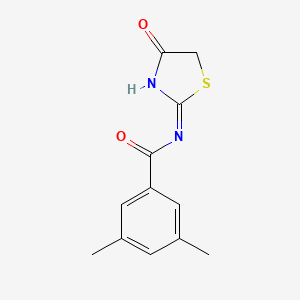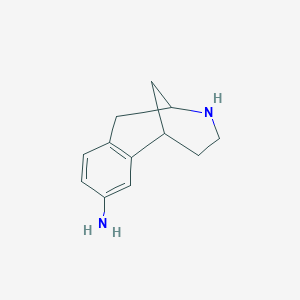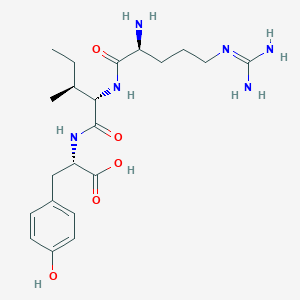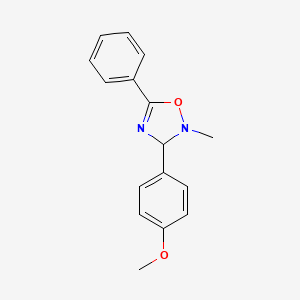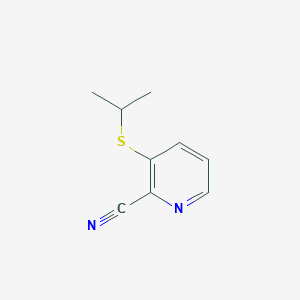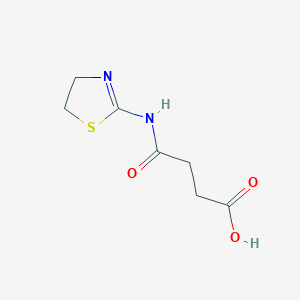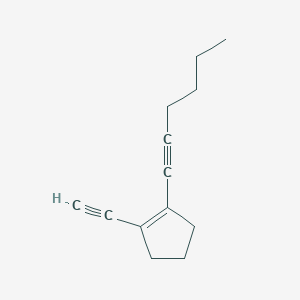
Cyclopentene, 1-ethynyl-2-(1-hexynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentene, 1-ethynyl-2-(1-hexynyl)- is an organic compound with a unique structure that combines a cyclopentene ring with ethynyl and hexynyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentene, 1-ethynyl-2-(1-hexynyl)- typically involves the reaction of cyclopentene with ethynyl and hexynyl groups under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and copper co-catalyst in the presence of a base such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts, solvents, and reaction parameters is crucial to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentene, 1-ethynyl-2-(1-hexynyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl and hexynyl groups to alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where the ethynyl or hexynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing ethynyl and hexynyl groups.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
Cyclopentene, 1-ethynyl-2-(1-hexynyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Cyclopentene, 1-ethynyl-2-(1-hexynyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl and hexynyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The specific pathways involved depend on the context of its use, whether in chemical synthesis, biological studies, or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethynylcyclopentene: A similar compound with an ethynyl group attached to the cyclopentene ring.
Cyclopentene, 1-hexyl-: Another related compound with a hexyl group instead of a hexynyl group.
Uniqueness
Cyclopentene, 1-ethynyl-2-(1-hexynyl)- is unique due to the presence of both ethynyl and hexynyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
210829-14-4 |
|---|---|
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
1-ethynyl-2-hex-1-ynylcyclopentene |
InChI |
InChI=1S/C13H16/c1-3-5-6-7-9-13-11-8-10-12(13)4-2/h2H,3,5-6,8,10-11H2,1H3 |
Clé InChI |
CZHSDQPRHGBXGB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC1=C(CCC1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


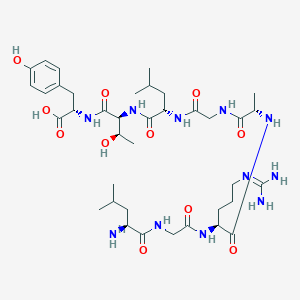
![6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239052.png)


![3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)-](/img/structure/B14239065.png)
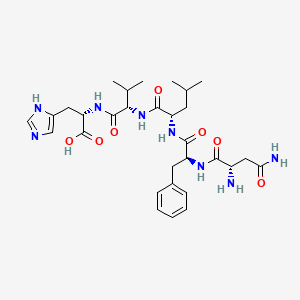
![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
